Enhanced Polar Surface Area via Dual Functionalization Governs Permeability and Solubility Profiles
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate exhibits a TPSA of 89.2 Ų, substantially higher than the TPSA of 43.37 Ų for ethyl 4-(4-formylphenyl)butanoate, which lacks the nitro group [1]. This approximately 2.06-fold increase in polar surface area is attributable to the additional contribution of the nitro group and directly influences membrane permeability predictions and aqueous solubility, relevant parameters for both biological screening and formulation development.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 89.2 Ų |
| Comparator Or Baseline | Ethyl 4-(4-formylphenyl)butanoate: 43.37 Ų |
| Quantified Difference | ~2.06-fold higher TPSA for the target compound |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); molbase database |
Why This Matters
The substantially higher TPSA of ethyl 4-(4-formyl-2-nitrophenyl)butanoate predicts different passive membrane permeability, making it a distinct choice from the mono-formyl analog when tuning ADME properties in lead optimization.
- [1] PubChem Computed Properties. Ethyl 4-(4-formyl-2-nitrophenyl)butanoate, CID 121481527: TPSA = 89.2 Ų. National Center for Biotechnology Information. Accessed May 2026. View Source
